Stearic acid D7

描述

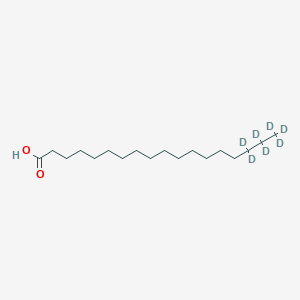

Stearic acid D7, also known as octadecanoic acid D7, is a deuterated form of stearic acid. Stearic acid is a saturated fatty acid with an 18-carbon chain, commonly found in animal and vegetable fats. The deuterated form, this compound, has seven deuterium atoms replacing hydrogen atoms, making it useful in various scientific research applications due to its unique isotopic properties .

作用机制

Target of Action

Stearic acid D7 primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . This enzyme is expressed at high levels in several human tissues and is required for the biosynthesis of MUFAs, which are involved in many biological processes .

Mode of Action

This compound interacts with its target, SCD1, by serving as a substrate for the enzyme . In the presence of SCD1, this compound (a saturated fatty acid) is converted into oleic acid (a monounsaturated fatty acid) . This conversion is a key step in the synthesis of MUFAs, which are essential components of membrane lipids, signaling molecules, and major energy-storage reserves .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . In this pathway, SCD1 catalyzes the formation of a cis-double bond at the 9-position of stearoyl-CoA, converting stearic acid into oleic acid . This process is crucial for the formation of MUFAs, which are key components of triglycerides, cholesterol esters, and phospholipids .

Pharmacokinetics

It’s known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can be influenced by various factors, including its chemical structure and the physiological conditions of the organism .

Result of Action

The conversion of this compound into oleic acid by SCD1 has broad effects on human physiology . This process influences cellular membrane physiology and signaling, leading to effects on lipid metabolism and body weight control . Additionally, SCD1 has emerged as a potential new target for the treatment of various diseases, such as nonalcoholic steatohepatitis, Alzheimer’s disease, cancer, and skin disorders .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the physiological conditions of the organism, including the presence of other biochemicals and the pH of the environment . Moreover, stearic acid is biodegradable, meaning it breaks down naturally in the environment thanks to microbial action .

准备方法

Synthetic Routes and Reaction Conditions: Stearic acid D7 can be synthesized through the hydrogenation of oleic acid D7, which involves the addition of deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under high pressure and temperature to ensure complete hydrogenation.

Industrial Production Methods: Industrial production of this compound involves the extraction of stearic acid from natural fats and oils, followed by isotopic exchange reactions to introduce deuterium atoms. This process may include steps such as:

Hydrolysis: Breaking down fats or oils to release fatty acids.

Distillation: Purifying the fatty acids.

Isotopic Exchange: Replacing hydrogen atoms with deuterium using deuterium gas under controlled conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form stearic acid peroxide.

Reduction: It can be reduced to stearyl alcohol using reducing agents like lithium aluminum hydride.

Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products:

Oxidation: Stearic acid peroxide.

Reduction: Stearyl alcohol.

Esterification: Methyl stearate, ethyl stearate.

科学研究应用

Stearic acid D7 is widely used in scientific research due to its unique properties:

Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.

Biology: Helps in studying lipid metabolism and the role of fatty acids in biological systems.

Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of deuterated compounds for various industrial applications, including cosmetics and lubricants

相似化合物的比较

Palmitic acid D7: A deuterated form of palmitic acid with a 16-carbon chain.

Oleic acid D7: A deuterated form of oleic acid with one double bond in its 18-carbon chain.

Linoleic acid D7: A deuterated form of linoleic acid with two double bonds in its 18-carbon chain.

Uniqueness: Stearic acid D7 is unique due to its fully saturated 18-carbon chain and the presence of seven deuterium atoms. This makes it particularly useful in studies requiring stable isotopic labeling, as it provides distinct mass spectrometric signatures and minimal interference from natural isotopic variations .

生物活性

Stearic acid D7, a deuterated form of stearic acid, plays a significant role in biological research, particularly in metabolic studies and the investigation of fatty acid interactions. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, effects on cholesterol metabolism, and applications in research.

Overview of this compound

Stearic acid (C18H36O2) is a long-chain saturated fatty acid commonly found in animal and plant fats. The deuterated version, this compound (C18H29D7O2), has been used extensively as a tracer in metabolic studies due to its unique isotopic signature, which allows for precise tracking of metabolic processes without interference from endogenous compounds .

Metabolic Pathways

This compound is primarily utilized to study the metabolism of fatty acids and their conversion into other lipid species. In particular, it is often employed to assess the activity of stearoyl-CoA desaturase (SCD) enzymes, which are crucial for the biosynthesis of monounsaturated fatty acids. The conversion of stearic acid to oleic acid via SCD1 is an important metabolic pathway that has implications for various metabolic diseases such as diabetes and dyslipidemia .

Case Study: SCD Inhibition Assay

A notable study utilized this compound to develop a plasma-based assay for measuring SCD inhibition. In this study, rats were dosed with an SCD inhibitor (MK-8245) alongside this compound. The results demonstrated a dose-dependent inhibition of oleic acid formation from this compound, indicating effective target engagement by the SCD inhibitor. This assay provided valuable insights into the pharmacokinetics and potential therapeutic applications of SCD inhibitors in managing metabolic disorders .

Cholesterol Metabolism

Research indicates that stearic acid does not raise serum cholesterol levels compared to other saturated fatty acids. Studies have shown that stearic acid can lower low-density lipoprotein (LDL) cholesterol levels, making it a favorable option in dietary interventions aimed at reducing cholesterol-related health risks .

Comparative Analysis of Fatty Acids

| Fatty Acid | Effect on LDL Cholesterol | Notes |

|---|---|---|

| Stearic Acid | Lowers | Does not raise serum cholesterol levels |

| Palmitic Acid | Raises | Associated with increased cholesterol levels |

| Oleic Acid | Neutral | Known for its beneficial effects on health |

Applications in Research

This compound has been instrumental in various research applications:

- Lipid Metabolism Studies : Its use as a tracer facilitates the understanding of lipid metabolism pathways.

- Pharmacological Research : It aids in evaluating the efficacy of drugs targeting lipid metabolism enzymes.

- Nutritional Studies : Investigations into dietary impacts on health and disease often incorporate this compound to assess absorption and metabolism.

属性

IUPAC Name |

16,16,17,17,18,18,18-heptadeuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951209-59-9 | |

| Record name | Stearic acid D7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951209599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEARIC ACID D7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3B081197X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is deuterium-labeled stearic acid (d7-C18:0) used instead of regular stearic acid to study fatty acid metabolism?

A1: Using d7-C18:0 offers a significant advantage over unlabeled stearic acid: it allows researchers to differentiate between the ingested labeled fatty acid and the pre-existing unlabeled stearic acid in the body []. This distinction is crucial for accurately tracing the metabolism and distribution of the ingested stearic acid. The study demonstrated this by orally administering d7-C18:0 to rats and successfully tracking the parent compound and its metabolites (d7-oleic acid (C18:1) and d7-palmitic acid (C16:0)) in plasma over time [].

Q2: What analytical techniques are used to measure d7-C18:0 and its metabolites in plasma?

A2: The research paper describes a rapid and sensitive method using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) []. This technique allows for the separation and quantification of d7-C18:0 and its metabolites in plasma samples. The researchers optimized the sample preparation process to minimize matrix interference and achieved high accuracy, precision, and recovery for d7-C18:0 and d7-oleic acid (C18:1) within a specific concentration range [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。